4-fluoro-3-(morpholin-4-ylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
4-FLUORO-3-(4-MORPHOLINYLSULFONYL)-N-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-3-(4-MORPHOLINYLSULFONYL)-N-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)BENZAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Morpholinylsulfonyl Group: This step involves the reaction of the intermediate with morpholine and a sulfonyl chloride, often in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the oxadiazole intermediate with the fluorinated benzamide under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholinylsulfonyl group.
Reduction: Reduction reactions could target the oxadiazole ring or the sulfonyl group.
Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly those containing oxadiazole and morpholine moieties.
Biology
In biological research, it may serve as a probe or ligand in studies involving enzyme inhibition or receptor binding due to its unique structural features.
Medicine
Potential medicinal applications could include its use as a drug candidate for targeting specific enzymes or receptors, particularly in the treatment of diseases where fluorinated benzamides or oxadiazoles have shown efficacy.
Industry
In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-FLUORO-3-(4-MORPHOLINYLSULFONYL)-N-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)BENZAMIDE would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom and the oxadiazole ring may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-FLUORO-N-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)BENZAMIDE: Lacks the morpholinylsulfonyl group.
3-(4-MORPHOLINYLSULFONYL)-N-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)BENZAMIDE: Lacks the fluorine atom.
4-FLUORO-3-(4-MORPHOLINYLSULFONYL)BENZAMIDE: Lacks the oxadiazole ring.
Uniqueness
The combination of the fluorine atom, morpholinylsulfonyl group, and oxadiazole ring in 4-FLUORO-3-(4-MORPHOLINYLSULFONYL)-N-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)BENZAMIDE makes it unique compared to similar compounds
Properties
Molecular Formula |
C19H17FN4O5S |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
4-fluoro-3-morpholin-4-ylsulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
InChI |
InChI=1S/C19H17FN4O5S/c20-15-7-6-14(12-16(15)30(26,27)24-8-10-28-11-9-24)17(25)21-19-23-22-18(29-19)13-4-2-1-3-5-13/h1-7,12H,8-11H2,(H,21,23,25) |
InChI Key |
BVUGPYTXBVMXRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4)F |
Origin of Product |
United States |
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